molecular formula C16H17BrO B3251786 1-Bromo-2-isopropyl-4-benzyloxybenzene CAS No. 211495-35-1

1-Bromo-2-isopropyl-4-benzyloxybenzene

Cat. No. B3251786
CAS RN: 211495-35-1
M. Wt: 305.21 g/mol
InChI Key: WGFWXWLRSHVXAE-UHFFFAOYSA-N
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Description

1-Bromo-2-isopropyl-4-benzyloxybenzene is a chemical compound with the molecular formula C16H17BrO . It has a molecular weight of 305.21 . This compound is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17BrO/c1-12(2)15-10-14(8-9-16(15)17)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 305.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Ring Halogenation Studies : Research by Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of compounds like 1-Bromo-2-isopropyl-4-benzyloxybenzene. This study highlights the effectiveness of certain catalysts in halogenation reactions (Bovonsombat & Mcnelis, 1993).

  • Thermo-Physical Property Measurements : Ramesh, Yunus, and Ramesh (2015) investigated the viscosities and densities of binary liquid mixtures, including those with Bromobenzene, at different temperatures. This research provides insights into the physical interactions and properties of mixtures involving compounds similar to this compound (Ramesh, Yunus, & Ramesh, 2015).

  • CuI-Catalyzed Domino Process : Lu, Wang, Zhang, and Ma (2007) explored a CuI-catalyzed process for synthesizing 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This work is relevant for understanding catalytic processes involving bromo-substituted benzenes (Lu, Wang, Zhang, & Ma, 2007).

  • Flash Chemistry in Three-component Coupling : Nagaki, Ichinari, and Yoshida (2014) developed a method for three-component coupling of benzyne using a flow microreactor. This study offers insights into advanced synthetic techniques applicable to bromo-substituted benzene derivatives (Nagaki, Ichinari, & Yoshida, 2014).

  • Synthesis of Enantiopure Liquid Crystals : Bertini, Perrin, Sinou, Thozet, and Vill (2003) conducted research on the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-(trimethylsilyloxy)benzene. Their work contributes to the field of chiral liquid crystals synthesis, relevant to compounds like this compound (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

1-bromo-4-phenylmethoxy-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)15-10-14(8-9-16(15)17)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFWXWLRSHVXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226172
Record name 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

211495-35-1
Record name 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211495-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(1-methylethyl)-4-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 33 (452 mg, 2.00 mmol) in CCl4 (20 mL) were added N-bromosuccinimide (373 mg, 2.10 mmol) and silica gel (1 g) and the mixture was stirred in the dark at room temperature for 36 hours. Then, the mixture was filtered and the filtrates were washed with satured solution of sodium thiosulphate (10 mL). The organic phase were dried over Na2SO4, filtered and concentrated on vacuo to give 564 mg of bromoaryl 34. Yield 93%. 1H NMR (300 MHz, CDCl3) δ ppm: 7.32-7.51 (m, 6H), 6.92 (d, J=3.0 Hz, 1H), 6.68 (dd, J1=8.7 Hz, J2=3.0 Hz, 1H), 5.04 (s, 2H), 3.31 (sep, J=6.9 Hz, 1H), 1.22 (d, J=6.9 Hz, 6H); 13C NMR (75 MHz, CDCl3) δ ppm: 158.4, 148.5, 136.7, 133.2, 128.6, 128.1, 127.5, 115.0, 114.0, 113.3, 70.2, 33.0, 22.7; HRMS (EI) m/z: calcd for C16H17BrO: 304.0463. found: 304.0465.
Name
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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